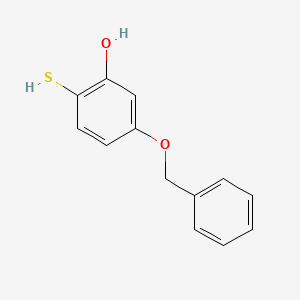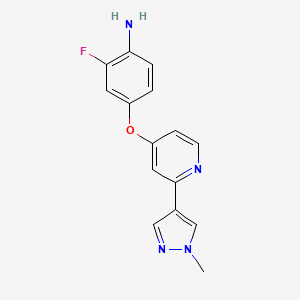
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol
Vue d'ensemble
Description
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol: is an organic compound that belongs to the class of halogenated phenyl ethanols. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethanolic chain. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the halogenation of a phenyl ethanol precursor. One common method is the bromination and chlorination of phenyl ethanol using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenyl ethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 2-bromo-5-chlorobenzaldehyde or 2-bromo-5-chlorobenzophenone.
Reduction: Formation of 2-bromo-5-chlorophenylmethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
(1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (1R)-1-(2-Bromo-4-Chlorophenyl)Ethanol
- (1R)-1-(2-Bromo-5-Fluorophenyl)Ethanol
- (1R)-1-(2-Chloro-5-Bromophenyl)Ethanol
Comparison:
- Uniqueness: (1r)-1-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring. This specific halogenation pattern can result in distinct chemical and biological properties compared to other similar compounds.
- Reactivity: The presence of both bromine and chlorine atoms can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
455957-88-7 |
|---|---|
Formule moléculaire |
C8H8BrClO |
Poids moléculaire |
235.50 g/mol |
Nom IUPAC |
(1R)-1-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |
Clé InChI |
HKYNVWVJIOXCQX-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)Cl)Br)O |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)Br)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1H-indene-1,4'-piperidine],1'-[[4-(bromomethyl)phenyl]methyl]-](/img/structure/B8393773.png)




![1-Azabicyclo[2.2.2]octan-3-yl 1-phenylcyclohexane-1-carboxylate](/img/structure/B8393809.png)



![2-[2-(Dimethylamino)ethyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one](/img/structure/B8393831.png)



